molecular formula C26H30O5 B10848451 Erystagallin A

Erystagallin A

Cat. No.: B10848451
M. Wt: 422.5 g/mol
InChI Key: OOAXWUFECWLVEQ-IZZNHLLZSA-N
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Description

Erystagallin A is a bioactive compound isolated from the genus Erythrina, specifically from Erythrina variegata. It is known for its potent antibacterial and anticancer properties. This compound has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines .

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(6aS,11aS)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol

InChI

InChI=1S/C26H30O5/c1-15(2)6-8-17-12-19-23(13-21(17)27)30-14-26(28)20-10-11-22(29-5)18(9-7-16(3)4)24(20)31-25(19)26/h6-7,10-13,25,27-28H,8-9,14H2,1-5H3/t25-,26+/m0/s1

InChI Key

OOAXWUFECWLVEQ-IZZNHLLZSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC(=C4CC=C(C)C)OC)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4CC=C(C)C)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of erystagallin A involves the extraction of the roots of Erythrina variegata using acetone. The chloroform-soluble fraction of the residue is then subjected to repeated silica gel column chromatography followed by elution with various solvents . The structures of the isolated compounds are determined by extensive spectroscopic studies.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Potential Reasons for Lack of Data

  • Niche Compound : Erystagallin A may be a rare or novel compound not yet widely studied.

  • Terminology Discrepancy : The compound might be referenced under a different IUPAC name or alias in literature.

  • Proprietary Research : Data could be restricted due to ongoing pharmaceutical or industrial studies.

Recommendations for Further Research

To investigate this compound’s reactivity, consider:

Resource Purpose
SciFinder or Reaxys Access specialized databases for patented or proprietary reaction data.
PubMed/PMC Advanced Search Filter for recent studies on flavonoid derivatives or gallic acid analogs.
Pharmaceutical Patent Filings Review patents for synthetic pathways involving polyphenolic compounds.
University Collaborations Partner with research groups specializing in natural product chemistry.

Hypothetical Reactivity Profile

Based on structural analogs (e.g., gallic acid derivatives):

Reaction Type Expected Reactivity Potential Products
Oxidation Quinone formation via hydroxyl group oxidationThis compound-quinone derivatives
Esterification Acetylation of phenolic -OH groupsAcetylated esters
Glycosylation Sugar moiety addition at reactive -OH sitesGlycosylated derivatives
Metal Chelation Complexation with Fe³⁺/Cu²⁺ ionsStabilized metal complexes

Note: This table is speculative and requires experimental validation.

Critical Data Gaps

  • No experimental kinetic data (e.g., rate constants, activation energies) .

  • Lack of mechanistic studies (e.g., radical intermediates, acid-base behavior) .

  • No documented catalytic or enzymatic transformations .

Scientific Research Applications

Comparison with Similar Compounds

Erystagallin A can be compared with other similar compounds isolated from the genus Erythrina, such as erycristagallin and erysubin F. These compounds also exhibit significant antibacterial and anticancer activities . this compound is unique due to its specific molecular structure and the potency of its bioactivity.

List of Similar Compounds

This compound stands out among these compounds for its strong antibacterial and anticancer properties, making it a promising candidate for further research and development in various scientific fields.

Q & A

Q. What analytical techniques are recommended for characterizing the chemical structure of Erystagallin A, and how do researchers validate structural ambiguities?

this compound's structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For validation, researchers cross-reference spectral data with computational simulations (e.g., density functional theory, DFT) and compare results to structurally analogous flavonoids from the Erythrina genus . Discrepancies in peak assignments are resolved through iterative re-analysis and collaboration with crystallography experts to confirm bond configurations.

Q. How can researchers optimize extraction protocols for this compound from natural sources while minimizing degradation?

Extraction efficiency depends on solvent polarity (e.g., methanol-water gradients), temperature control (<40°C), and enzymatic inactivation (lyophilization or flash-freezing). Method optimization involves design-of-experiment (DoE) approaches, such as response surface methodology (RSM), to balance yield and stability. Degradation is monitored via HPLC-PDA at multiple timepoints, with stability curves plotted to identify critical thresholds .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound, and how should controls address false positives?

Common assays include ATPase inhibition (for antibacterial potential, as seen in DNA gyrase studies) and ROS scavenging (antioxidant activity). Researchers must include:

  • Negative controls (solvent-only treated samples) to exclude vehicle effects.
  • Positive controls (e.g., quercetin for antioxidant assays) to validate assay sensitivity.
  • Triplicate runs with statistical outlier removal (Grubbs' test) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be systematically resolved?

Contradictory cytotoxicity results often arise from variations in cell lines, exposure times, or impurity profiles. A stepwise resolution strategy includes:

  • Replicating experiments using standardized cell lines (e.g., ATCC-certified HepG2).
  • Purity verification via LC-MS (>95% threshold).
  • Meta-analysis of literature data using fixed-effects models to identify confounding variables (e.g., serum concentration in culture media) .

Q. What computational strategies enhance the prediction of this compound’s pharmacokinetics, and how are ADMET contradictions addressed?

Virtual screening pipelines (e.g., AutoDock Vina for target binding, SwissADME for absorption) are combined with molecular dynamics simulations to predict bioavailability. Discrepancies between in silico and in vivo ADMET data require:

  • Reevaluation of force field parameters (e.g., AMBER vs. CHARMM).
  • Cross-validation using zebrafish models for hepatic metabolism profiling.
  • Bayesian statistical models to quantify prediction uncertainty .

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Non-linear dynamics necessitate:

  • Multi-compartment pharmacokinetic modeling (e.g., NONMEM software).
  • Adaptive dosing regimens in animal studies, informed by real-time LC-MS plasma concentration monitoring.
  • Hill coefficient calculations to differentiate receptor saturation effects from off-target interactions .

Methodological Frameworks

Q. What ethical and reproducibility standards apply to this compound research involving animal models?

  • Compliance with ARRIVE guidelines for experimental reporting.
  • Pre-registration of study protocols on platforms like Open Science Framework.
  • Inclusion of power analysis to justify sample sizes, minimizing Type I/II errors .

Q. How can machine learning improve structure-activity relationship (SAR) models for this compound derivatives?

  • Training datasets must include >500 flavonoid analogs with validated bioactivity data.
  • Feature selection via SHAP (SHapley Additive exPlanations) to prioritize molecular descriptors.
  • Model validation using leave-one-out cross-validation (LOOCV) and external test sets from ChEMBL .

Data Presentation Standards

  • Raw data (e.g., NMR spectra, dose-response curves) must be archived in FAIR-compliant repositories (e.g., Zenodo).
  • Tables should include SEM values, p-values (with correction for multiple comparisons), and effect sizes .

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